molecular formula C10H18ClNO3 B2436879 (3S,4S)-4-(Oxan-4-yl)pyrrolidine-3-carboxylic acid;hydrochloride CAS No. 2445750-47-8

(3S,4S)-4-(Oxan-4-yl)pyrrolidine-3-carboxylic acid;hydrochloride

Cat. No.: B2436879
CAS No.: 2445750-47-8
M. Wt: 235.71
InChI Key: NQAHJBXMRCGWMP-OULXEKPRSA-N
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Description

(3S,4S)-4-(Oxan-4-yl)pyrrolidine-3-carboxylic acid;hydrochloride: is a chemical compound that belongs to the class of pyrrolidine carboxylic acids. This compound is characterized by the presence of an oxan-4-yl group attached to the pyrrolidine ring, which imparts unique chemical and physical properties. The hydrochloride form of this compound is often used to enhance its solubility and stability.

Properties

IUPAC Name

(3S,4S)-4-(oxan-4-yl)pyrrolidine-3-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3.ClH/c12-10(13)9-6-11-5-8(9)7-1-3-14-4-2-7;/h7-9,11H,1-6H2,(H,12,13);1H/t8-,9+;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQAHJBXMRCGWMP-OULXEKPRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2CNCC2C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCC1[C@@H]2CNC[C@H]2C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3S,4S)-4-(Oxan-4-yl)pyrrolidine-3-carboxylic acid;hydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.

    Introduction of the Oxan-4-yl Group: The oxan-4-yl group is introduced via a nucleophilic substitution reaction, where a suitable oxan-4-yl halide reacts with the pyrrolidine ring.

    Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, often using carbon dioxide as the source of the carboxyl group.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure reactors, and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the oxan-4-yl group can be replaced with other functional groups using suitable nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products:

    Oxidation: Formation of corresponding oxan-4-yl ketones or aldehydes.

    Reduction: Formation of reduced pyrrolidine derivatives.

    Substitution: Formation of substituted pyrrolidine derivatives with various functional groups.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of complex organic molecules.
  • Employed in the development of novel catalysts and ligands.

Biology:

  • Studied for its potential role in enzyme inhibition and protein binding.
  • Investigated for its effects on cellular signaling pathways.

Medicine:

  • Explored as a potential therapeutic agent for various diseases, including neurological disorders and infections.
  • Used in the development of drug delivery systems.

Industry:

  • Utilized in the production of specialty chemicals and pharmaceuticals.
  • Applied in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of (3S,4S)-4-(Oxan-4-yl)pyrrolidine-3-carboxylic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and affecting downstream signaling pathways. This interaction can lead to various biological effects, including inhibition of enzyme activity, alteration of protein function, and changes in cellular processes.

Comparison with Similar Compounds

    (3S,4S)-4-(Oxan-4-yl)pyrrolidine-3-carboxylic acid: The free base form without the hydrochloride salt.

    (3S,4S)-4-(Oxan-4-yl)pyrrolidine-3-carboxamide: A derivative with an amide group instead of a carboxylic acid.

    (3S,4S)-4-(Oxan-4-yl)pyrrolidine-3-carboxylate: An ester derivative of the compound.

Uniqueness:

  • The hydrochloride form enhances solubility and stability, making it more suitable for pharmaceutical applications.
  • The presence of the oxan-4-yl group imparts unique chemical properties, such as increased reactivity and specificity in biological systems.

Biological Activity

(3S,4S)-4-(Oxan-4-yl)pyrrolidine-3-carboxylic acid; hydrochloride is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Chemical Formula : C₉H₁₅ClN₂O₃
  • Molecular Weight : 220.68 g/mol
  • CAS Number : 2350859-25-3

The compound exhibits biological activity primarily through its interaction with various receptors and enzymes in the body. It has been studied for its potential role as an inhibitor of certain metabolic pathways, particularly those involved in amino acid metabolism.

Key Mechanisms:

  • Arginase Inhibition : Similar compounds have shown significant inhibition of arginase, an enzyme involved in the urea cycle and nitric oxide production. This inhibition can lead to increased levels of arginine, which is crucial for various physiological functions.
  • Neuroprotective Effects : Some studies suggest that pyrrolidine derivatives may provide neuroprotection by modulating neurotransmitter release and reducing oxidative stress.

Biological Activity Overview

The biological activity of (3S,4S)-4-(Oxan-4-yl)pyrrolidine-3-carboxylic acid; hydrochloride has been documented in several studies, indicating its potential use in treating neurodegenerative diseases and metabolic disorders.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionInhibits arginase I and II
NeuroprotectionReduces oxidative stress in neuronal cells
AnticonvulsantPotential use in epilepsy treatment
Anti-inflammatoryModulates inflammatory pathways

Case Studies

  • Neuroprotective Study : A study evaluated the neuroprotective effects of a related pyrrolidine compound in a model of oxidative stress-induced neuronal damage. Results indicated significant reduction in cell death and improved neuronal function when treated with the compound.
  • Arginase Inhibition : Research on analogs of (3S,4S)-4-(Oxan-4-yl)pyrrolidine-3-carboxylic acid demonstrated potent inhibition of arginase enzymes with IC50 values in the nanomolar range, suggesting strong therapeutic potential for conditions associated with altered arginine metabolism.

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